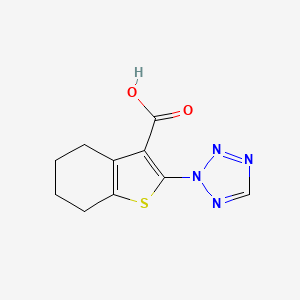

2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Description

2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a tetrazole ring at position 2 and a carboxylic acid group at position 2. The tetrazole moiety exists in its 2H-tautomeric form, distinguishing it from the 1H-tautomer (CAS 461457-23-8) . Its molecular formula is C₁₀H₁₀N₄O₂S, with a molecular weight of 250.28 g/mol and CAS number 2109508-93-0 . The compound’s structure combines the rigidity of the tetrahydrobenzothiophene ring with the bioisosteric properties of the tetrazole group, which mimics carboxylic acids in drug design to enhance metabolic stability and bioavailability .

Properties

IUPAC Name |

2-(tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c15-10(16)8-6-3-1-2-4-7(6)17-9(8)14-12-5-11-13-14/h5H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHUGBSZNHODFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N3N=CN=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Cycloaddition Strategies

One of the prominent methods involves [3+2] cycloaddition reactions between hydrazoic acid and cyanide derivatives, which are well-established routes for tetrazole synthesis. In particular, the reaction of nitrile groups with azide ions under specific conditions leads to tetrazole ring formation.

- The reaction typically occurs in dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Catalysts like zinc chloride or acid catalysts facilitate the cycloaddition.

- Reaction conditions often involve refluxing at temperatures around 100–110°C for 12–48 hours.

- Reactions of nitriles with sodium azide in the presence of ammonium chloride in DMF have yielded 5-substituted tetrazoles efficiently.

- The process may involve initial formation of intermediate imidoyl compounds, which cyclize to form tetrazoles.

Synthesis via Functionalized Precursors

Another route involves the functionalization of benzothiophene derivatives with suitable leaving groups (e.g., halides or esters), followed by nucleophilic substitution with azide ions.

- Starting from 3-bromobenzothiophene derivatives, substitution with sodium azide yields the corresponding tetrazole derivatives.

- This process is performed in polar aprotic solvents like DMF or acetonitrile at room temperature or mild heating.

Transformation from Benzothiophene Derivatives

Preparation of Benzothiophene Carboxylic Acid Derivatives

The benzothiophene core, such as ethyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate , can be synthesized via acylation and subsequent cyclization steps involving benzothiophene precursors.

- The carboxylic acid functional group is introduced through oxidation of ester derivatives or direct carboxylation of benzothiophene intermediates.

- Oxidation methods include using reagents like potassium permanganate or potassium dichromate under controlled conditions.

Conversion to Tetrazole

The carboxylic acid or ester groups are then converted into tetrazoles through cycloaddition with azide sources :

- Activation of the carboxylic acid as an acyl chloride or an imidazolide.

- Reaction with sodium azide in polar solvents such as DMF or acetonitrile at elevated temperatures (~80–110°C).

- Alternatively, the use of dehydrating agents like phosphorus oxychloride (POCl₃) facilitates the formation of acyl azides, which then cyclize to tetrazoles.

Representative Data Table of Preparation Methods

Research Findings and Notes

- Reaction conditions are critical; generally, elevated temperatures (80–110°C) in polar aprotic solvents like DMF or acetonitrile are preferred for efficient cycloaddition.

- Bases and catalysts such as sodium hydride, zinc chloride, or ammonium salts enhance yields.

- Safety considerations : Hydrazoic acid and azide compounds are highly toxic and explosive; reactions should be performed under controlled conditions with proper safety measures.

- Yield optimization involves controlling temperature, reaction time, and molar ratios, with typical yields ranging from 60% to over 90% depending on the method.

Chemical Reactions Analysis

2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions:

-

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the N2 position.

-

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

-

Major Products

- The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Structure and Composition

The molecular formula of 2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is with a molecular weight of approximately 240.29 g/mol. The compound features a benzothiophene core substituted with a tetrazole ring and a carboxylic acid functional group, which contributes to its biological activity.

Medicinal Chemistry

- Analgesic Activity : Research indicates that derivatives of tetrazole compounds exhibit significant analgesic properties. For instance, studies have shown that certain derivatives demonstrate analgesic effects superior to traditional analgesics like metamizole when tested on animal models using the "hot plate" method .

- Antimicrobial Activity : Tetrazole compounds have been evaluated for their antimicrobial properties. A series of tetrazolo derivatives have shown promising antibacterial and antifungal activities against various pathogens such as Escherichia coli and Candida albicans. These findings suggest potential applications in treating infections resistant to conventional antibiotics .

- Anti-inflammatory Effects : Some studies have reported that tetrazole derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For example, specific compounds have demonstrated efficacy in reducing edema in animal models .

Case Study 1: Analgesic Efficacy

A study conducted on a series of synthesized derivatives of this compound evaluated their analgesic activity through the "hot plate" test. Results indicated that certain derivatives provided significant pain relief compared to the control group .

Case Study 2: Antimicrobial Screening

In another investigation, a library of tetrazole-based compounds was screened for antimicrobial activity against various bacterial strains. Among these, a specific derivative exhibited a notable zone of inhibition against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Pharmacological Insights

Research has highlighted the importance of structural modifications in enhancing the biological activity of tetrazole-containing compounds. For instance, variations in substituents on the benzothiophene moiety can influence both potency and selectivity towards specific biological targets.

Mechanism of Action

The mechanism of action of 2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with molecular targets and pathways:

-

Molecular Targets

- The compound can bind to specific enzymes or receptors, altering their activity.

- It may interact with nucleic acids, affecting gene expression .

-

Pathways Involved

Comparison with Similar Compounds

Key Observations:

- Bioisosteric Effects : Tetrazole-substituted derivatives (e.g., 2H/1H-tetrazoles) are often used as carboxylic acid bioisosteres, offering improved metabolic resistance compared to ester- or amide-containing analogues (e.g., 2-(4-methoxybenzamido)) .

- Bulkier Substituents: Compounds like 2-[(benzoylcarbamothioyl)amino] (MW 360.45) show increased molecular weight and lipophilicity, which may reduce aqueous solubility but enhance membrane permeability .

Physicochemical Properties

| Property | 2-(2H-Tetrazol-2-yl) | 2-(1H-Tetrazol-1-yl) | 2-(4-Methoxybenzamido) |

|---|---|---|---|

| Solubility | Moderate (polar solvents) | Moderate (polar solvents) | Low (lipophilic substituent) |

| pKa | ~4.9 (tetrazole) | ~4.9 (tetrazole) | ~3.5 (carboxylic acid) |

| LogP | ~1.2 | ~1.2 | ~2.5 |

- Tetrazole vs. Carboxylic Acid : The tetrazole group (pKa ~4.9) is less acidic than carboxylic acids (pKa ~3.5), influencing ionization under physiological conditions .

- Lipophilicity : Methoxybenzamido and benzoylcarbamothioyl derivatives exhibit higher LogP values, suggesting greater membrane permeability but lower solubility .

Biological Activity

2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10N4O2S

- Molecular Weight : 238.28 g/mol

- CAS Number : 6926-49-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

- Antimicrobial Activity

- Analgesic Effects

-

Lipid Metabolism Regulation

- A related compound, 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (ZJ001), was found to inhibit the SREBP-1c pathway in liver cells, effectively reducing lipid accumulation in diet-induced obesity models. This suggests a potential role for benzothiophene derivatives in metabolic disorders .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Lipid Synthesis : The compound's ability to modulate lipid metabolism may involve the downregulation of key transcription factors such as SREBP-1c and SREBP-2 .

- Antimicrobial Mechanisms : The antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Table 1: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(2H-tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid?

The synthesis typically involves condensation reactions between aromatic aldehydes and 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives. For example, coupling reactions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) facilitate amide bond formation. Reaction monitoring via TLC (thin-layer chromatography) and purification via recrystallization or HPLC (high-performance liquid chromatography) are critical for isolating high-purity products .

Q. How is the crystal structure of this compound determined, and what software tools are used?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely employed for small-molecule crystallography due to its robustness in handling twinned or high-resolution data. ORTEP-3 and WinGX are used for graphical representation and data interpretation .

Q. What analytical methods ensure the purity and structural integrity of synthesized derivatives?

HPLC with isocratic elution (e.g., acetonitrile/water, 70:30 v/v) is optimized for purity assessment, achieving >95% purity. TLC monitors reaction progress, while NMR and mass spectrometry confirm structural identity. Method validation includes retention time consistency and spike recovery tests .

Advanced Research Questions

Q. How can researchers address data contradictions during crystallographic refinement?

Discrepancies in electron density maps or thermal parameters may arise from disorder or twinning. SHELXL’s restraints (e.g., DFIX, SIMU) stabilize refinement. Validation tools like PLATON or CCDC’s Mercury help identify missed symmetry or hydrogen-bonding inconsistencies. Multi-solution approaches in SHELXD improve phase determination for challenging datasets .

Q. What strategies optimize structure-activity relationship (SAR) studies for tetrazole-containing benzothiophene derivatives?

Systematic substitution at the tetrazole or benzothiophene rings is key. For example, introducing electron-withdrawing groups (e.g., fluorine) enhances metabolic stability, while bulky substituents modulate receptor binding. PASS Online predicts biological activity (e.g., cytostatic or anti-inflammatory effects), guiding synthetic priorities. In vitro assays validate predictions via cytotoxicity or enzyme inhibition studies .

Q. How do hydrogen-bonding patterns influence the solid-state packing and solubility of this compound?

Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like dimeric R₂²(8) patterns involving carboxylic acid and tetrazole groups. Solubility is inversely related to packing efficiency; introducing polar substituents (e.g., hydroxyl groups) disrupts tight packing, improving aqueous solubility. Hirshfeld surface analysis quantifies intermolecular interactions .

Methodological Considerations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for condensation steps .

- Crystallization : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.

- HPLC Method Development : Adjust mobile phase pH (e.g., 2.5–3.0 with trifluoroacetic acid) to enhance peak resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.